Ethyl 3-methylaminocrotonate

Description

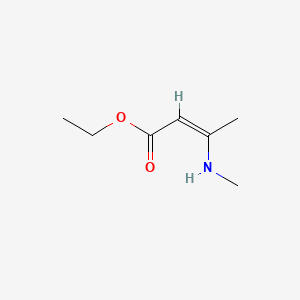

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-(methylamino)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARYTWBWLZAXNK-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Methylaminocrotonate: Synthesis, Properties, and Applications

Introduction: The Versatility of a Key Synthetic Intermediate

Ethyl 3-methylaminocrotonate is a valuable enamine, a class of compounds featuring a nitrogen atom attached to a double bond. This structural motif imparts a unique reactivity profile, making it a cornerstone intermediate in modern organic synthesis. Its ability to act as a versatile nucleophile allows for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1][2]

This guide provides an in-depth exploration of ethyl 3-methylaminocrotonate, from its fundamental synthesis and physicochemical properties to its critical role in the development of therapeutic compounds. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this important building block.

Core Synthesis: The Enamine Formation

The most direct and industrially relevant synthesis of ethyl 3-methylaminocrotonate involves the condensation reaction between ethyl acetoacetate and methylamine.[3] This reaction is a classic example of enamine formation, a robust and high-yielding transformation.

Causality of the Synthetic Pathway

The underlying mechanism hinges on the nucleophilic character of methylamine and the electrophilic nature of the ketone carbonyl in ethyl acetoacetate. The reaction proceeds through two key stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated enamine product, ethyl 3-methylaminocrotonate. The driving force for this step is the formation of a thermodynamically stable, conjugated π-system.

This reaction can be performed under various conditions, including neat, in the presence of a solvent, and has been adapted for continuous flow processes, which offer enhanced safety, efficiency, and scalability.[3][4]

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for ethyl 3-methylaminocrotonate is not widely published, its properties can be reliably estimated from its non-N-methylated analog, ethyl 3-aminocrotonate. The addition of a methyl group is expected to slightly increase the molecular weight, boiling point, and hydrophobicity, while decreasing the melting point and density.

Physicochemical Data

| Property | Value (for Ethyl 3-aminocrotonate) | Reference(s) |

| Molecular Formula | C6H11NO2 | |

| Molecular Weight | 129.16 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Melting Point | 33-35 °C | [6] |

| Boiling Point | 210-215 °C | [6] |

| Density | 1.022 g/mL at 25 °C | [6] |

| Solubility | Soluble in water (26 g/L at 25°C) | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.

-

Infrared (IR) Spectroscopy: The IR spectrum of (Z)-ethyl 3-(methylamino)but-2-enoate shows a characteristic N-H stretching vibration. [7]Other key peaks would include C=O stretching for the ester at approximately 1650-1700 cm-1 (shifted to lower frequency due to conjugation) and C=C stretching around 1600 cm-1.

-

1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on standard chemical shift values, the expected signals for ethyl 3-methylaminocrotonate would be: [8] * ~1.2 ppm (triplet, 3H): Methyl protons of the ethyl ester group (-OCH2CH 3).

-

~1.9 ppm (singlet, 3H): Methyl protons attached to the double bond (-C(C H3)=CH).

-

~2.8 ppm (singlet, 3H): Methyl protons on the nitrogen atom (-NH CH 3).

-

~4.1 ppm (quartet, 2H): Methylene protons of the ethyl ester group (-OCH 2CH3).

-

~4.5 ppm (singlet, 1H): Vinylic proton (=CH -CO).

-

~7.5-8.5 ppm (broad singlet, 1H): Amine proton (-NH -).

-

-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR would show distinct signals for each carbon atom in the molecule. Predicted chemical shifts are: [9][10] * ~14 ppm: Methyl carbon of the ethyl ester.

-

~20 ppm: Methyl carbon on the double bond.

-

~30 ppm: Methyl carbon on the nitrogen.

-

~58 ppm: Methylene carbon of the ethyl ester.

-

~85 ppm: Vinylic carbon (=C H-CO).

-

~160 ppm: Vinylic carbon attached to nitrogen (C =CH-CO).

-

~170 ppm: Carbonyl carbon of the ester.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of ethyl 3-methylaminocrotonate (143.18 g/mol ). Common fragmentation patterns would involve the loss of an ethoxy group (-OC2H5) or a methyl group (-CH3). [11][12]

Application in Drug Development: The Hantzsch Dihydropyridine Synthesis

A primary application of ethyl 3-methylaminocrotonate and related enamines is in the Hantzsch dihydropyridine synthesis. [13][14]This powerful multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (1,4-DHP) scaffolds, which are the structural core of a major class of cardiovascular drugs known as calcium channel blockers (e.g., Nifedipine, Felodipine, Amlodipine). [15][16]

Mechanism and Role of the Enamine

In a modified Hantzsch synthesis, an aldehyde condenses with a β-ketoester to form a Knoevenagel adduct (an α,β-unsaturated carbonyl compound). Ethyl 3-methylaminocrotonate then acts as the key enamine component. It undergoes a Michael addition to the Knoevenagel adduct, followed by cyclization and dehydration to form the stable 1,4-dihydropyridine ring system. [15][17] The use of an N-substituted enamine like ethyl 3-methylaminocrotonate directly leads to the formation of an N-substituted dihydropyridine, which can be crucial for modulating the pharmacological properties of the final drug molecule.

Safety, Handling, and Storage

As a prudent measure, ethyl 3-methylaminocrotonate should be handled with the same precautions as its close analog, ethyl 3-aminocrotonate, for which comprehensive safety data is available.

-

Hazard Identification: Ethyl 3-aminocrotonate is classified as corrosive. It is known to cause severe skin burns and serious eye damage. It may also cause respiratory irritation. * Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Conclusion

Ethyl 3-methylaminocrotonate stands out as a highly functional and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with its unique reactivity as an enamine, makes it an indispensable tool for constructing complex molecules, most notably the 1,4-dihydropyridine core of widely used pharmaceuticals. A thorough understanding of its synthesis, properties, and reaction mechanisms, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in creating novel and impactful chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis. Benchchem.

- PubChem. (n.d.). Ethyl 3-methylamino-4,4,4-trifluorocrotonate. National Center for Biotechnology Information.

- ChemicalBook. (2026, January 13).

- ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate.

- Everchem. (2026, February 23).

- Actylis. (n.d.).

- American Chemical Society. (2000, November 7).

- Wikipedia. (n.d.). Hantzsch pyridine synthesis.

- MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.

- Scribd. (n.d.). Hantzsch Pyridine Synthesis.

- PubChem. (n.d.). Ethyl 3-aminocrotonate.

- European Patent Office. (2018, March 7).

- Thermo Fisher Scientific. (n.d.).

- HaUI. (2019, April 20).

- Chemical Bull Pvt. Ltd. (n.d.).

- Scent.vn. (n.d.).

- Sigma-Aldrich. (n.d.).

- Godavari Biorefineries. (n.d.).

- ResearchGate. (2019, April 20).

- BenchChem. (2025).

- PrepChem.com. (n.d.).

- ResearchGate. (n.d.). 1 H-NMR of compound (I)

- ChemicalBook. (n.d.).

- Spinsolve. (n.d.).

- ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)

- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Doc Brown's Advanced Organic Chemistry. (n.d.).

- FlavScents. (2026).

- MilliporeSigma. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl-3-aminocrotonate | 626-34-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. data.epo.org [data.epo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]

- 6. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. Methyl 3-aminocrotonate(14205-39-1) 13C NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 17. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: Ethyl 3-methylaminocrotonate (CAS 870-85-9)

[1][2][3][4]

Executive Summary

Ethyl 3-methylaminocrotonate (CAS 870-85-9) is a specialized enamino ester employed as a high-value building block in heterocyclic synthesis. Structurally derived from ethyl acetoacetate, it features a secondary amine functionality conjugated with an

Part 1: Chemical Identity & Structural Analysis

Core Identification Data

| Parameter | Specification |

| Chemical Name | Ethyl 3-(methylamino)but-2-enoate |

| CAS Registry Number | 870-85-9 |

| Synonyms | Ethyl 3-methylaminocrotonate; 3-(Methylamino)crotonic acid ethyl ester |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| SMILES | CCOC(=O)C=C(C)NC |

| InChIKey | FARYTWBWLZAXNK-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid / Low-melting solid |

| Boiling Point | ~208 °C (at 760 mmHg); 133 °C (at 50 Torr) |

| Density | 0.955 g/cm³ |

Structural Dynamics: Tautomerism & Isomerism

Ethyl 3-methylaminocrotonate exists in a tautomeric equilibrium between the imine and enamine forms. However, spectroscopic data (

-

Electronic Stabilization: The lone pair on the nitrogen atom donates into the

-system of the alkene, which is conjugated with the ester carbonyl. This "push-pull" electronic system stabilizes the enamine form. -

Intramolecular Hydrogen Bonding: The Z-isomer is further stabilized by a six-membered intramolecular hydrogen bond between the secondary amine proton (

) and the ester carbonyl oxygen (

Figure 1: Tautomeric equilibrium favoring the Z-enamine form due to electronic conjugation and intramolecular hydrogen bonding.

Part 2: Synthesis Protocol

Reaction Mechanism

The synthesis involves the condensation of ethyl acetoacetate with methylamine . This is a nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration. Unlike the synthesis of the primary enamine (using ammonia), the use of methylamine introduces the N-methyl group early in the pathway, preventing the need for difficult post-cyclization alkylation steps.

Experimental Procedure (Self-Validating Protocol)

Objective: Synthesis of Ethyl 3-methylaminocrotonate on a 100 mmol scale.

Reagents:

-

Ethyl Acetoacetate (13.0 g, 100 mmol)

-

Methylamine (33% solution in ethanol or 40% aqueous, ~120 mmol)

-

Solvent: Ethanol (anhydrous preferred) or Toluene (for azeotropic removal of water)

Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. If using aqueous methylamine, include a Dean-Stark trap if refluxing in toluene.

-

Addition: Charge the flask with Ethyl Acetoacetate and cool to 0–5 °C in an ice bath.

-

Reaction: Dropwise add the Methylamine solution over 30 minutes. The reaction is exothermic; maintain temperature < 20 °C to prevent polymerization side products.

-

Equilibration: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or GC-MS.

-

Workup:

-

If using ethanol: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess amine.

-

If using aqueous amine: Extract with dichloromethane (DCM), dry over

, and concentrate.

-

-

Purification: Distill the crude oil under high vacuum.

-

Target Fraction: Collect the fraction boiling at ~133 °C / 50 Torr.

-

Yield: Typical isolated yield is 85–92%.

-

Validation Checkpoint:

-

H NMR (

Part 3: Reactivity & Applications in Drug Development

The Hantzsch Dihydropyridine Synthesis

The primary utility of Ethyl 3-methylaminocrotonate is in the modified Hantzsch reaction. While the classical Hantzsch synthesis uses ammonia to generate the DHP core, using this N-methylated enamine allows for the direct formation of 1-methyl-1,4-dihydropyridines .

These N-substituted DHPs are critical because:

-

They modulate the lipophilicity (LogP) of the drug scaffold.

-

They alter the oxidation potential, affecting the metabolic stability of the DHP ring (mimicking NADH/NAD+ systems).

Mechanism of Heterocycle Formation

The compound acts as a binucleophile :

-

C-Nucleophile: The

-carbon (C2) attacks electrophiles (aldehydes/Michael acceptors). -

N-Nucleophile: The secondary amine attacks carbonyls to close the ring.

Figure 2: Mechanistic pathway for the synthesis of N-methyl-1,4-dihydropyridines using Ethyl 3-methylaminocrotonate.

Pharmaceutical Case Study: Arbidol (Umifenovir)

Ethyl 3-methylaminocrotonate is a key intermediate in the synthesis of Arbidol (Umifenovir), a broad-spectrum antiviral drug. In this pathway, the enamine undergoes a Nenitzescu indole synthesis reaction (or modified variant) with a quinone or similar electrophile to build the indole core characteristic of Arbidol. The N-methyl group from the starting material is retained in the final pharmaceutical active ingredient (API).

Part 4: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As an amine derivative, it may be corrosive in high concentrations.

-

Storage: Store in a cool, dry place (2–8 °C preferred). The compound is sensitive to moisture (hydrolysis back to acetoacetate and methylamine) and air (oxidation). Store under inert gas (Argon/Nitrogen) for long-term stability.

References

Spectroscopic Profiling of Ethyl 3-Methylaminocrotonate: A Technical Guide to Structural Validation

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals focusing on the structural validation of pharmaceutical intermediates.

Executive Summary

Ethyl 3-methylaminocrotonate (CAS 870-85-9) is a highly versatile

Structural Dynamics: The Dominance of the Z-Enamine

Before analyzing the spectroscopic data, one must understand the structural equilibrium of ethyl 3-methylaminocrotonate. While the molecule can theoretically exist as an imine or as E/Z enamine tautomers, spectroscopic evidence confirms it exists almost exclusively as the Z-enamine in both solution and solid states[1].

Causality: This thermodynamic preference is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The delocalization of the nitrogen lone pair through the C=C double bond to the ester carbonyl oxygen creates a highly polarized, "push-pull" conjugated system. This electronic communication significantly strengthens the intramolecular hydrogen bond between the N-H and the C=O, locking the molecule into a highly stable, six-membered pseudo-ring[1].

Figure 1: Tautomeric and geometric equilibrium of Ethyl 3-methylaminocrotonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the Z-enamine structure. The electron dynamics of the

-

¹H NMR Rationale: The N-H proton is highly deshielded (~8.50 ppm) due to the strong RAHB, which strips electron density from the hydrogen atom. Conversely, the vinylic proton (=CH) is unusually shielded (~4.45 ppm) because the +M (mesomeric) effect of the nitrogen lone pair pushes electron density directly onto the

-carbon[2]. -

¹³C NMR Rationale: The

-carbon (=CH) appears at a highly shielded ~82.5 ppm, which is atypical for an sp² carbon but highly diagnostic for enamines. The

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment / Rationale |

| N-H | 8.50 | br s | - | 1H | Highly deshielded due to strong intramolecular H-bond. |

| =CH | 4.45 | s | - | 1H | Vinylic proton, shielded by enamine resonance (+M effect). |

| O-CH₂ | 4.10 | q | 7.1 | 2H | Ester methylene, typical chemical shift. |

| N-CH₃ | 2.95 | d | 5.2 | 3H | Methyl attached to nitrogen, couples with NH proton. |

| =C-CH₃ | 1.90 | s | - | 3H | Vinylic methyl group. |

| CH₂-CH₃ | 1.25 | t | 7.1 | 3H | Ester methyl group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Assignment / Rationale |

| C=O | 170.5 | Ester carbonyl, conjugated and H-bonded. |

| =C-N | 162.0 | Enamine |

| =CH | 82.5 | Enamine |

| O-CH₂ | 58.5 | Ester methylene carbon. |

| N-CH₃ | 29.8 | N-methyl carbon. |

| =C-CH₃ | 19.2 | Vinylic methyl carbon. |

| CH₂-CH₃ | 14.5 | Ester methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the RAHB network and the conjugated system[3].

Causality: In a typical aliphatic ester, the C=O stretch appears around 1735 cm⁻¹. In ethyl 3-methylaminocrotonate, the conjugation with the C=C bond and the strong intramolecular hydrogen bond weaken the C=O double bond character. This shifts the absorption frequency drastically lower to ~1650 cm⁻¹. The N-H stretch is simultaneously broadened and shifted lower (~3280 cm⁻¹) due to its participation in the hydrogen bond.

Table 3: ATR-FTIR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 3280 | N-H stretch | Medium, broad | Broadened and shifted lower due to intramolecular H-bonding. |

| 2980, 2930 | C-H stretch (sp³) | Weak | Standard alkyl group stretches. |

| 1650 | C=O stretch | Strong | Shifted significantly lower than typical ester (~1735) due to RAHB. |

| 1605 | C=C stretch | Strong | Enamine C=C stretch, enhanced by high bond polarization. |

| 1270, 1160 | C-O stretch | Strong | Ester C-O single bond stretching. |

Mass Spectrometry (MS) and Fragmentation Pathways

Electron Ionization (EI) MS provides the molecular weight and structural connectivity. The molecular ion [M]⁺• is observed at m/z 143. The dominant fragmentation pathway involves the cleavage of the ester moiety, driven by the stability of the resulting nitrogen-containing fragments[3].

Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Table 4: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Fragment Assignment | Rationale |

| 143 | 45 | [M]⁺• | Molecular ion of C₇H₁₃NO₂. |

| 114 | 15 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester group. |

| 98 | 85 | [M - OC₂H₅]⁺ | Loss of ethoxy radical, forming a stabilized acylium ion. |

| 70 | 100 | [M - CO₂C₂H₅]⁺ | Base peak; loss of the entire ester group, leaving a stable fragment. |

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation checks designed for analytical laboratories.

Protocol 1: Quantitative NMR Acquisition

Objective: Obtain high-resolution NMR spectra that preserve the intramolecular hydrogen bond for accurate structural assignment.

-

Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

-

Causality: CDCl₃ is a non-polar, non-hydrogen-bonding solvent. Using protic solvents (like Methanol-d4) would disrupt the native Z-enamine RAHB and cause rapid deuterium exchange at the N-H and =CH positions, erasing critical spectral data.

-

-

Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to self-validate the 0.00 ppm chemical shift reference.

-

Acquisition (¹H): Set the spectrometer to 400 MHz. Use a relaxation delay (D1) of 2.0 seconds.

-

Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, allowing for accurate, quantitative integration of the N-CH₃ and ester CH₃ groups.

-

-

Acquisition (¹³C): Acquire at 100 MHz with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O and =C-N), which relax slowly.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)

Objective: Confirm the exact mass to within < 5 ppm error to validate the molecular formula.

-

Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

-

Causality: Formic acid lowers the pH, promoting efficient protonation to form the [M+H]⁺ pseudo-molecular ion in the ESI source.

-

-

Calibration: Infuse Leucine Enkephalin (m/z 556.2771) as a lock mass.

-

Causality: Continuous lock mass infusion self-corrects the mass axis in real-time, ensuring the exact mass measurement of m/z 144.1025 ([M+H]⁺) remains highly reliable against instrumental drift.

-

-

Acquisition: Operate in positive ESI mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C. Scan from m/z 50 to 500.

References

-

Šimůnek, P., & Macháček, V. (2010). "Synthesis, H-1, C-13 and N-15 NMR study of azo coupling products from enaminones." Dyes and Pigments. URL: [Link]

-

Tan, V. M., et al. (2019). "STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE." Hanoi University of Industry. URL:[Link]

Sources

Physical and chemical properties of Ethyl 3-methylaminocrotonate

An In-depth Technical Guide to Ethyl 3-Aminocrotonate

Introduction: Unveiling a Versatile Chemical Intermediate

Ethyl 3-aminocrotonate, a stable enamine ester, stands as a cornerstone intermediate in the landscape of organic synthesis and pharmaceutical development. While the initial query specified "Ethyl 3-methylaminocrotonate," the vast body of scientific literature and chemical data points to the profound significance of its parent compound, Ethyl 3-aminocrotonate (CAS 626-34-6). This guide will focus on this widely utilized and referenced molecule. Its unique electronic structure, featuring a nucleophilic β-carbon, renders it an exceptionally versatile building block for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its physical and chemical properties, synthesis protocols, and critical applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Physical and Spectroscopic Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. Ethyl 3-aminocrotonate typically presents as a colorless to pale yellow liquid or a low-melting solid, a characteristic dependent on ambient temperature and purity.[1][2]

Data Summary Table: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [3][4][5][6] |

| Molecular Weight | 129.16 g/mol | [3][4][5][6] |

| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [4] |

| CAS Registry Number | 626-34-6 | [4][5][6] |

| Appearance | Colorless to pale yellow liquid or fused solid | [1][2][3] |

| Melting Point | 33-35 °C | [5][7] |

| Boiling Point | 210-215 °C | [5][6][7] |

| Density | 1.022 g/mL at 25 °C | [5][7] |

| Solubility | Soluble in water (26 g/L at 25°C) | [5][7] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of Ethyl 3-aminocrotonate.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is a key identifier. A typical spectrum in a deuterated solvent like DMSO-d₆ would show a triplet for the ethyl ester's methyl protons (~1.1 ppm), a quartet for the ethyl ester's methylene protons (~3.9 ppm), a singlet for the methyl group on the double bond (~1.8 ppm), a singlet for the vinylic proton (~4.3 ppm), and two broad singlets for the amine protons (~6.9 and ~7.7 ppm).[8][9] The presence of the Z-isomer is often noted in solution.[8]

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation, with characteristic peaks for the carbonyl carbon, the two olefinic carbons, the ester carbons, and the methyl group carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations for the amine group, C=O stretching for the ester, and C=C stretching for the alkene.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (129.16). Common fragmentation patterns can be observed, with top peaks often seen at m/z values of 84 and 57.[4]

Part 2: Chemical Properties and Reactivity

The synthetic utility of Ethyl 3-aminocrotonate stems from its enamine character. The delocalization of the nitrogen lone pair into the double bond and carbonyl group makes the β-carbon electron-rich and highly nucleophilic, while the amine nitrogen is less basic than a typical amine.

Core Reactivity: The Hantzsch Dihydropyridine Synthesis

A classic and highly significant application of Ethyl 3-aminocrotonate is in the Hantzsch synthesis of dihydropyridines. This multi-component reaction is a cornerstone for producing various calcium channel blockers.[9][10] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of Ethyl 3-aminocrotonate and one of a β-ketoester), and ammonia. Ethyl 3-aminocrotonate effectively serves as a pre-formed enamine intermediate, streamlining the process.

Caption: Role in Hantzsch Dihydropyridine Synthesis.

Stability and Handling Considerations

Ethyl 3-aminocrotonate is noted to be sensitive to air and moisture and is hygroscopic.[3] This necessitates proper handling and storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing or reducing agents.[11][12]

Part 3: Synthesis Methodology

The most common and industrially viable synthesis of Ethyl 3-aminocrotonate involves the reaction of ethyl acetoacetate with an ammonia source. This reaction is a condensation that forms the enamine from the ketone.

Experimental Protocol: Continuous Flow Synthesis

Continuous flow chemistry offers excellent control over reaction parameters, leading to high yields and purity. A reported method involves reacting ethyl acetoacetate with aqueous ammonia in a tubular reactor.[5][7][13][14]

Step-by-Step Protocol:

-

System Setup: A stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) is assembled with a T-mixer at the inlet.[14]

-

Reagent Preparation: Prepare separate feeds of ethyl acetoacetate and a 25% aqueous ammonia solution.[14]

-

Reaction Execution: Pump the reagents into the T-mixer at a ratio of 1:3 (ethyl acetoacetate to ammonia solution).[14]

-

Temperature Control: Maintain the reactor temperature at 50 °C.[14]

-

Residence Time: Adjust the flow rates to achieve a residence time of approximately 22 minutes within the reactor.[14]

-

Work-up: The output stream is collected. The product can be isolated through extraction and subsequent removal of the solvent under reduced pressure.

-

Yield: This method has been reported to achieve yields of up to 94%.[5][14]

Caption: Continuous Flow Synthesis Workflow.

Part 4: Applications in Drug Development and Industry

Ethyl 3-aminocrotonate's primary value lies in its role as a versatile intermediate.

-

Pharmaceuticals: It is a critical starting material for many active pharmaceutical ingredients (APIs).[2][5][15] Its most prominent use is in the synthesis of the dihydropyridine class of calcium channel blockers, including Felodipine, Nifedipine, and others used to treat hypertension.[4][9]

-

Organic Synthesis: Beyond pharmaceuticals, its enamine structure makes it a valuable reactant for creating a wide array of heterocyclic compounds like pyrroles, quinolones, and isoxazoles.[9][16]

-

Feed Additives: It is also utilized as a feed auxiliary agent, where it can contribute to improving the nutritional value or processing of animal feed.[1][16]

Part 5: Safety, Handling, and First Aid

As a reactive chemical, strict safety protocols must be followed when handling Ethyl 3-aminocrotonate.

Hazard Identification:

-

Corrosive: It is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][11][17]

-

Lachrymator: It is a substance that can cause tearing.[12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, corrosive-resistant clothing, and eye/face protection (chemical safety goggles and face shield).[3][11][17]

-

Ventilation: Use only in a well-ventilated area or outdoors to avoid inhaling vapors or dust.[3][11][12]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[11][17]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][11][17]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3][11][17]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11][17]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[11][17]

References

-

Godavari Biorefineries Ltd. (2022, May 2). ETHYL 3-AMINOCROTONATE Safety Data Sheet. [Link]

-

Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - Ethyl 3-aminocrotonate. [Link]

-

PrepChem.com. Synthesis of ethyl 3-aminocrotonate. [Link]

-

Godavari Biorefineries Ltd. MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-aminocrotonate. PubChem. [Link]

-

Chemolink.com. Material Safety Data Sheet - Ethyl 3-Aminocrotonate. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. [Link]

-

ResearchGate. (n.d.). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl 3-aminocrotonate (I). [Link]

-

European Patent Office. (2018, March 7). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. [Link]

-

ResearchGate. (2019, April 20). study on factors influencing synthesis of ethyl 3-aminocrotonate. [Link]

-

Godavari Biorefineries. Ethyl 3-amino crotonate. [Link]

-

National Institute of Standards and Technology. Ethyl 3-aminocrotonate. NIST Chemistry WebBook. [Link]

Sources

- 1. Ethyl 3-aminocrotonate, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 3-AMINOCROTONATE CAS#: 626-34-6 [m.chemicalbook.com]

- 6. Ethyl 3-aminocrotonate [webbook.nist.gov]

- 7. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. godavaribiorefineries.com [godavaribiorefineries.com]

- 13. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 14. data.epo.org [data.epo.org]

- 15. Actylis - Ethyl-3-Aminocrotonate - Catalyst [solutions.actylis.com]

- 16. nbinno.com [nbinno.com]

- 17. godavaribiorefineries.com [godavaribiorefineries.com]

Tautomeric Equilibria in β-Enamino Esters: An In-depth Technical Guide to Ethyl 3-Methylaminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Enamino esters are a critical class of intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals and heterocyclic compounds. Their utility is intrinsically linked to their rich tautomeric chemistry, which dictates their reactivity and spectroscopic properties. This technical guide provides a comprehensive exploration of tautomerism in β-enamino esters, with a specific focus on Ethyl 3-methylaminocrotonate. We will delve into the structural nuances of the existing tautomeric forms, the key factors governing their equilibrium, and the analytical techniques employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the chemistry of these valuable synthetic intermediates.

Introduction to Tautomerism in β-Enamino Esters

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular structure and reactivity.[1] In the context of β-enamino esters, two primary tautomeric equilibria are of significance: the enamine-imine tautomerism and the less prevalent keto-enol tautomerism of a potential imine-keto form.

The enamine-imine tautomerism is the nitrogen analog of the more commonly discussed keto-enol tautomerism and is characterized by the migration of a proton between a nitrogen atom and an α-carbon.[2] For a β-enamino ester like Ethyl 3-methylaminocrotonate, this equilibrium involves the interconversion between the enamine form and its corresponding imine tautomer. The position of this equilibrium is highly sensitive to a variety of factors, including the substitution pattern, solvent, temperature, and pH.

Tautomeric Forms of Ethyl 3-Methylaminocrotonate

Ethyl 3-methylaminocrotonate can exist in three principal tautomeric forms: the Z-enamine, the E-enamine, and the imine.

-

Z-Enamine: This isomer is often the most stable form due to the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This creates a pseudo-six-membered ring, which confers significant thermodynamic stability. The presence of this hydrogen bond can be readily identified by a characteristically downfield-shifted N-H proton signal in the 1H NMR spectrum.[3]

-

E-Enamine: In the E-enamine isomer, the amino and ester groups are on opposite sides of the C=C double bond, precluding the formation of an intramolecular hydrogen bond. Consequently, this form is generally less stable than the Z-isomer.

-

Imine: The imine tautomer possesses a C=N double bond and is typically less stable than the conjugated enamine forms.[4] The relative stability of the imine can be influenced by substitution and solvent effects.

The equilibrium between these forms is dynamic, and the predominant species in a given sample is dictated by the surrounding conditions.

Caption: Tautomeric equilibria in Ethyl 3-methylaminocrotonate.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the enamine and imine tautomers of Ethyl 3-methylaminocrotonate is influenced by several interconnected factors. Understanding and controlling these factors is paramount for predictable reactivity in synthesis.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the position of the tautomeric equilibrium.

-

Non-polar, aprotic solvents (e.g., CCl4, benzene, chloroform): In these environments, the intramolecularly hydrogen-bonded Z-enamine form is significantly stabilized, and is therefore the predominant species.[5]

-

Polar, aprotic solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the Z-enamine and potentially favoring more polar tautomers.

-

Polar, protic solvents (e.g., water, alcohols): These solvents can engage in intermolecular hydrogen bonding with both the enamine and imine forms, leading to a more complex equilibrium. Polar solvents generally stabilize the more polar imine tautomer.[1]

Temperature Effects

Temperature can influence the tautomeric equilibrium by providing the energy necessary to overcome the activation barrier for interconversion. Generally, an increase in temperature can lead to a higher population of the less stable tautomers. The intramolecular hydrogen bond in the Z-enamine can be disrupted at higher temperatures, shifting the equilibrium towards the E-enamine and imine forms.

Substituent Effects

The nature of the substituents on the nitrogen atom and the ester group can significantly impact the tautomeric equilibrium. The presence of an N-methyl group in Ethyl 3-methylaminocrotonate, as opposed to the N-H in ethyl 3-aminocrotonate, can influence the basicity of the nitrogen and the steric environment around the double bond, thereby affecting the relative stabilities of the tautomers. Electron-donating groups on the nitrogen tend to stabilize the enamine form through resonance.

Synthesis of Ethyl 3-Methylaminocrotonate

The synthesis of Ethyl 3-methylaminocrotonate is typically achieved through the condensation reaction of ethyl acetoacetate with methylamine.[3][6] This reaction is analogous to the well-established synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonia.[1][7]

Caption: General workflow for the synthesis of Ethyl 3-methylaminocrotonate.

Detailed Experimental Protocol (Batch Process)

This protocol is adapted from procedures for analogous β-enamino esters and patents describing the synthesis of the target molecule.[3][6]

Materials:

-

Ethyl acetoacetate

-

Methylamine solution (e.g., 40% in water or a solution in an organic solvent like isopropanol)

-

Isopropanol (or another suitable solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate in a suitable solvent such as isopropanol.

-

Amine Addition: Slowly add a solution of methylamine to the stirred solution of ethyl acetoacetate. The molar ratio of methylamine to ethyl acetoacetate should be optimized, but a ratio of 1:1 to 3:1 is a common starting point.[3]

-

Reaction: Stir the reaction mixture at a controlled temperature. According to patent literature, the reaction can proceed efficiently at around 40°C.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-methylaminocrotonate.

Spectroscopic Characterization of Tautomers

The different tautomers of Ethyl 3-methylaminocrotonate can be identified and quantified using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric composition of β-enamino esters. The slow rate of interconversion on the NMR timescale often allows for the observation of distinct signals for each tautomer.

1H NMR:

| Proton | Z-Enamine (Predicted δ, ppm) | E-Enamine (Predicted δ, ppm) | Imine (Predicted δ, ppm) |

| Vinyl-H | ~4.5 | ~5.0 | - |

| N-H | ~8.0-9.0 (broad) | ~6.0-7.0 (broad) | - |

| N-CH3 | ~2.8 (d) | ~2.9 (d) | ~3.1 (s) |

| C-CH3 | ~1.9 (s) | ~2.1 (s) | ~2.2 (s) |

| O-CH2-CH3 | ~4.0 (q) | ~4.1 (q) | ~4.2 (q) |

| O-CH2-CH3 | ~1.2 (t) | ~1.2 (t) | ~1.3 (t) |

| α-CH2 | - | - | ~3.3 (s) |

Note: These are predicted chemical shifts based on data for ethyl 3-aminocrotonate and the expected influence of the N-methyl group. Actual values may vary depending on the solvent and other experimental conditions.[8] The N-H proton of the Z-enamine is significantly deshielded due to the intramolecular hydrogen bond. The N-CH3 signal in the enamine forms will appear as a doublet due to coupling with the N-H proton, which will collapse to a singlet upon D2O exchange.

13C NMR:

| Carbon | Enamine (Predicted δ, ppm) | Imine (Predicted δ, ppm) |

| C=O | ~170 | ~172 |

| C=C-N / C=N | ~160 | ~168 |

| C=C-CO / C-C=N | ~85 | ~50 |

| N-CH3 | ~30 | ~45 |

| C-CH3 | ~20 | ~25 |

| O-CH2 | ~58 | ~60 |

| O-CH3 | ~15 | ~14 |

Note: Predicted chemical shifts based on general values for β-enamino esters. The chemical shift of the β-carbon (C=C-N) in the enamine is significantly downfield compared to the α-carbon. In the imine tautomer, the sp2-hybridized carbon of the C=N bond will resonate at a lower field than the corresponding carbon in the enamine.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution. The different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their electronic structures.

-

Enamine Tautomers: The conjugated π-system of the enamine tautomers typically results in a strong π → π* transition in the UV region, often in the range of 280-320 nm.

-

Imine Tautomer: The imine tautomer, with its isolated C=N and C=O chromophores, is expected to have a weaker n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength compared to the enamine.

By monitoring the changes in the absorption spectrum as a function of solvent polarity or temperature, it is possible to deduce the relative populations of the different tautomers.[9]

Computational Analysis

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies of tautomerism. These calculations can provide insights into the relative energies and stabilities of the different tautomers, as well as predict their spectroscopic properties.[10][11]

DFT calculations can be used to:

-

Optimize the geometries of the Z-enamine, E-enamine, and imine tautomers.

-

Calculate their relative electronic and Gibbs free energies to predict the most stable tautomer under different conditions (gas phase vs. solvent).

-

Simulate NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.

-

Model the effect of solvents on the tautomeric equilibrium using implicit or explicit solvent models.

Conclusion

The tautomeric behavior of Ethyl 3-methylaminocrotonate is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of the enamine-imine equilibrium is essential for any chemist working with this or related β-enamino esters. By leveraging a combination of synthetic strategies, spectroscopic analysis, and computational modeling, researchers can effectively characterize and control the tautomeric composition of these versatile building blocks, thereby enabling their efficient and predictable application in the synthesis of complex molecular targets. This guide provides a solid foundation for further investigation and application of Ethyl 3-methylaminocrotonate in the fields of chemical research and drug development.

References

-

Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq), 55°C. ResearchGate. (n.d.). Retrieved from [Link]

-

Solvent-dependent UV/Vis absorption (a) and emission studies (b) of... ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of ethyl 3-aminocrotonate. PrepChem.com. (n.d.). Retrieved from [Link]

-

Density functional theory (DFT) studi... JOCPR. (n.d.). Retrieved from [Link]

-

1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... ResearchGate. (n.d.). Retrieved from [Link]

- US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents. (n.d.).

-

PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - European Patent Office - EP 2702035 B1 - EPO. (n.d.). Retrieved from [Link]

-

The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. (2022). Journal of Solution Chemistry, 51(9-10), 1162–1167. [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021). Molbank, 2021(1), M1193. [Link]

-

Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). Molecules, 28(18), 6520. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

-

Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. (2023). Frontiers in Chemistry, 11, 1286395. [Link]

-

Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2021). Angewandte Chemie International Edition, 60(27), 15007–15014. [Link]

-

Formation of Imines and Enamines - Chemistry Steps. (2025, July 5). Retrieved from [Link]

- Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. (2014).

-

Imines – Properties, Formation, Reactions and Mechanisms. Master Organic Chemistry. (2024, April 16). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asahilab.co.jp [asahilab.co.jp]

- 3. data.epo.org [data.epo.org]

- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. bcc.bas.bg [bcc.bas.bg]

Starting Materials and Synthesis of Ethyl 3-methylaminocrotonate: A Guide for Chemical Professionals

An In-Depth Technical Guide

Abstract

Ethyl 3-methylaminocrotonate is a pivotal β-enaminoester that serves as a versatile intermediate in the synthesis of numerous heterocyclic compounds and active pharmaceutical ingredients (APIs), most notably 1,4-dihydropyridine-type calcium channel blockers.[1][2] This technical guide provides an in-depth examination of the primary starting materials and synthetic methodologies for its preparation. The core of this synthesis is the condensation reaction between a β-ketoester and a primary amine. We will dissect the mechanistic underpinnings of this transformation, explore various catalytic systems and reaction conditions that enhance efficiency, and present detailed protocols for both laboratory-scale and industrially relevant continuous flow processes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in the synthesis of this critical chemical building block.

Introduction to Ethyl 3-methylaminocrotonate

Ethyl 3-methylaminocrotonate (CAS No. not explicitly found, but related to Ethyl 3-aminocrotonate CAS 626-34-6) is an organic compound featuring a conjugated enamine and an ester functional group. This unique electronic structure makes it a highly valuable synthon in organic chemistry. Its primary utility lies in its role as a precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry.[3][4] The enamine moiety provides a nucleophilic carbon, while the overall structure is primed for cyclization reactions, making it indispensable for synthesizing a range of biologically active molecules.[1]

The Principal Synthetic Pathway: A Mechanistic Perspective

The most direct and widely adopted method for synthesizing Ethyl 3-methylaminocrotonate is the condensation reaction between ethyl acetoacetate and methylamine.[5][6] This reaction is a classic example of enaminone formation, prized for its high atom economy and regioselectivity.

Core Starting Materials

-

Ethyl Acetoacetate (CAS: 141-97-9): This β-ketoester is the foundational carbonyl component. Its key feature is the presence of two distinct carbonyl groups: a ketone and an ester. The ketone carbonyl is significantly more electrophilic than the ester carbonyl due to the resonance delocalization of the lone pair on the ester oxygen. This inherent electronic difference is the cornerstone of the reaction's regioselectivity, ensuring the amine attacks the desired position.[7]

-

Methylamine (CAS: 74-89-5): As the primary amine, methylamine serves as the nitrogen source. It is a potent nucleophile that readily attacks the electrophilic ketone carbonyl of ethyl acetoacetate. It is commercially available as a gas or, more conveniently for laboratory use, as a solution in a solvent like water, ethanol, or isopropanol.[5][8]

The Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of Ethyl 3-methylaminocrotonate proceeds through a two-step nucleophilic addition-elimination sequence. Understanding this mechanism is crucial for optimizing reaction conditions.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the methylamine nitrogen on the electrophilic ketone carbonyl carbon of ethyl acetoacetate.

-

Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This intermediate is typically unstable and not isolated.

-

Dehydration: The hemiaminal rapidly undergoes dehydration (elimination of a water molecule) to form the stable, conjugated enaminoester product. This elimination step is often the rate-limiting step and can be accelerated by acid catalysis.

The remarkable regioselectivity of this reaction is a direct consequence of the differential electrophilicity of the two carbonyl carbons in ethyl acetoacetate, with the amine exclusively attacking the ketone.[7]

Sources

- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Actylis - Ethyl-3-Aminocrotonate - Catalyst [solutions.actylis.com]

- 5. data.epo.org [data.epo.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

Commercial Procurement & Synthesis Guide: Ethyl 3-methylaminocrotonate

CAS: 870-85-9 | Formula: C₇H₁₃NO₂ | MW: 143.18 g/mol

Executive Summary

Ethyl 3-methylaminocrotonate (also known as Ethyl 3-(methylamino)but-2-enoate) is a specialized

This guide addresses the supply chain gap by providing a dual-strategy approach: targeted procurement from niche aggregators and a validated in-house synthesis protocol for immediate access.

Part 1: Chemical Identity & Critical Distinctions

Researchers often conflate this compound with the primary enamine due to similar nomenclature. Verification of the CAS number and structure is the first step in quality control.

| Feature | Target Compound | Common Analog (Caution) |

| Name | Ethyl 3-methylaminocrotonate | Ethyl 3-aminocrotonate |

| Structure | Ethyl 3-(methylamino)but-2-enoate | Ethyl 3-aminobut-2-enoate |

| CAS | 870-85-9 | 626-34-6 (or 7318-00-5) |

| Functionality | Yields N-methyl dihydropyridines | Yields N-H dihydropyridines |

| Stability | Sensitive to hydrolysis; E/Z Isomerism | Sensitive to hydrolysis; E/Z Isomerism |

Part 2: Commercial Supply Landscape

The commercial availability of Ethyl 3-methylaminocrotonate is fragmented. It is often classified as a "Make-to-Order" (MTO) item rather than "Stock."

Procurement Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy for your project timeline.

Caption: Decision matrix for sourcing Ethyl 3-methylaminocrotonate based on project urgency.

Validated Suppliers

While major catalogs may not list it, the following aggregators and regional manufacturers are known sources. Note: Always request a Certificate of Analysis (CoA) confirming the N-methyl group via NMR before purchase.

-

Bidepharm (China): Lists CAS 870-85-9 with 98% purity.

-

Molbase: Aggregates multiple Asian suppliers; verify lead times as "in-stock" status can be delayed.

-

Chem960: Useful for identifying bulk manufacturers if kilogram quantities are needed.

Part 3: In-House Synthesis Protocol (The "Make" Option)

Due to the supply volatility, synthesizing this compound in-house is often the most reliable method. The reaction is a condensation between ethyl acetoacetate and methylamine.

Reaction Scheme

Ethyl Acetoacetate + Methylamine

Protocol: Batch Synthesis

Scale: 100 mmol Time: ~4 Hours Yield: 85-95%

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. If using methylamine gas, use a gas inlet tube.

-

Reagents:

-

Ethyl Acetoacetate (13.0 g, 100 mmol)

-

Methylamine (33% solution in ethanol or 40% aq. solution, approx. 120 mmol, 1.2 eq)

-

Solvent: Ethanol (50 mL) or Isopropanol.

-

-

Procedure:

-

Dissolve Ethyl Acetoacetate in ethanol at 0°C (ice bath).

-

Add Methylamine solution dropwise over 30 minutes to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 3 hours. Note: Monitoring by TLC (20% EtOAc/Hexane) will show the disappearance of the keto-ester.

-

Critical Step: The reaction produces water. For high purity, add solid anhydrous Sodium Sulfate (Na₂SO₄) to the reaction mixture after 3 hours to absorb water, pushing the equilibrium to the enamine. Stir for another 30 minutes.

-

-

Workup:

-

Filter off the drying agent.[2]

-

Concentrate the filtrate under reduced pressure (Rotavap) at <50°C. High heat can cause polymerization or hydrolysis.

-

Purification: The residue is usually a pale yellow oil that solidifies upon cooling. If necessary, distill under high vacuum or recrystallize from cold hexanes/ether.

-

Part 4: Quality Control & Analytics

Self-validating the identity of your material is mandatory, especially for custom-synthesized batches.

NMR Characterization (Self-Validation)

The compound exists as an equilibrium of E and Z isomers, stabilized by an intramolecular hydrogen bond between the N-H and the ester carbonyl.

| Nucleus | Signal | Shift ( | Multiplicity | Structural Assignment |

| ¹H NMR | Vinyl H | 4.40 - 4.50 | Singlet | Characteristic enamine C=C-H |

| N-Methyl | 2.85 - 3.00 | Doublet | N-CH₃ (Couples to NH) | |

| NH | 8.50 - 9.50 | Broad | Intramolecular H-bond (Z-isomer) | |

| Ester | 4.10 (q), 1.25 (t) | - | Ethyl group | |

| Allylic Me | 1.90 - 2.00 | Singlet | C(CH₃)=C |

Pass/Fail Criteria:

-

Pass: Distinct doublet at ~2.9 ppm (N-Me) and singlet at ~4.5 ppm (Vinyl H).

-

Fail: Absence of N-Me doublet (indicates primary amine or starting material). Presence of peaks at 2.2 ppm and 3.5 ppm (unreacted Ethyl Acetoacetate).

Stability & Storage

-

Hydrolysis Risk: Enamines hydrolyze back to the keto-ester and amine in the presence of moisture.

-

Storage: Store at -20°C under Argon or Nitrogen.

-

Handling: Allow the container to reach room temperature before opening to prevent condensation.

Part 5: Application (Hantzsch Synthesis)

The primary utility of Ethyl 3-methylaminocrotonate is the synthesis of N-methyl-1,4-dihydropyridines.

Caption: General workflow for Hantzsch DHP synthesis using the N-methylated building block.

Protocol Insight: When using Ethyl 3-methylaminocrotonate, the nitrogen source is already incorporated. Do not add ammonium acetate (the standard ammonia source), as this will lead to a mixture of N-H and N-Me products.

References

-

Synthesis of Beta-Amino Crotonates: Title: Process for continuous flow synthesis of beta-amino crotonate.[3] Source: U.S. Patent 9,199,913 B2 (2015). URL:

-

Enamine Isomerism & NMR: Title: Spectral properties and isomerism of nitro enamines (Analogous Systems). Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of Ethyl 3-Methylaminocrotonate

Executive Summary & Mechanistic Overview

Ethyl 3-methylaminocrotonate (CAS: 870-85-9), also known as ethyl 3-(methylamino)-2-butenoate, is a versatile enamine intermediate widely utilized in the pharmaceutical and fine chemical industries[1]. It serves as a critical building block in the synthesis of complex heterocyclic compounds, including pyrrolidones, pyrrolones[2], and indole derivatives such as Arbidol (Umifenovir) precursors and anti-HBV agents[1][3].

Mechanistically, the molecule features a nucleophilic carbon (alpha to the ester) and a nucleophilic nitrogen, making it highly reactive toward electrophiles[2]. However, this dual reactivity also dictates its instability under ambient conditions. The electron-rich double bond and the secondary amine group are susceptible to hydrolysis and oxidation, necessitating stringent handling and storage protocols to maintain structural integrity and experimental reproducibility.

Physicochemical Profiling

Understanding the physical and chemical properties of Ethyl 3-methylaminocrotonate is the foundational step in establishing a safe, self-validating handling system.

| Property | Value / Description |

| Chemical Name | Ethyl 3-(methylamino)-2-butenoate |

| CAS Number | 870-85-9 |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.19 g/mol |

| Physical State | Liquid (Clear to yellowish) |

| Purity | ≥ 98% (Typical commercial grade) |

| Storage Temperature | 2-8°C (Refrigerated) |

| InChI Key | FARYTWBWLZAXNK-AATRIKPKSA-N |

Data synthesized from Sigma-Aldrich and Bide Pharmatech technical specifications[4].

Hazard Characterization & GHS Compliance

Ethyl 3-methylaminocrotonate is classified as an irritant under the Globally Harmonized System (GHS)[5]. The primary hazards stem from its ability to interact with moisture in mucous membranes, leading to localized irritation.

-

H315 : Causes skin irritation[4].

-

H319 : Causes serious eye irritation[6].

-

H335 : May cause respiratory irritation[7].

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Self-Validating Handling & Storage Protocols

To ensure scientific integrity and safety, standard operating procedures (SOPs) must not merely list actions but establish causality for each requirement.

Storage Causality: Enamines exist in equilibrium with their imine tautomers and are highly sensitive to aqueous environments. Exposure to ambient moisture leads to hydrolysis, cleaving the molecule into ethyl acetoacetate and methylamine. Furthermore, exposure to light and oxygen can induce radical-mediated degradation[7]. Therefore, the compound must be stored at 2-8°C in a dark, dry, and tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

Mechanistic pathways of Ethyl 3-methylaminocrotonate degradation.

Handling Protocol (Self-Validating System):

-

Pre-Experiment Check: Verify the physical state. The liquid should be clear to pale yellow. Deep discoloration or high viscosity indicates polymerization or oxidation. If these are observed, the reagent must be discarded or redistilled.

-

Environmental Controls: Perform all transfers inside a certified fume hood to mitigate H335 (respiratory irritation) risks[8].

-

PPE Requirements: Wear nitrile gloves (to prevent H315 skin irritation) and chemical safety goggles (to prevent H319 eye irritation)[9].

-

In-Process Monitoring: When dissolving the reagent in organic solvents (e.g., anhydrous dichloromethane or THF), ensure complete miscibility. Turbidity indicates moisture contamination in the solvent, which will compromise the enamine.

Experimental Workflow: Application in Synthesis

Ethyl 3-methylaminocrotonate is frequently reacted with electrophiles, such as methyl trifluoropyruvate, to synthesize trifluoromethylated 2-pyrrolidones[2]. The following step-by-step methodology ensures high yield and safety.

Step-by-Step Methodology: Synthesis of Trifluoromethylated Pyrrolidone Derivatives

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 15 minutes to establish a strictly anhydrous environment.

-

Solvent & Reagent Addition: Inject 10 mL of anhydrous solvent (e.g., toluene or THF) into the flask. Add 1.0 equivalent of Ethyl 3-methylaminocrotonate (CAS 870-85-9) via a dry, gas-tight syringe[2].

-

Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of methyl trifluoropyruvate[2]. Causality: The nucleophilic enamine carbon aggressively attacks the highly electrophilic ketone of the pyruvate. Controlling the temperature mitigates the exotherm, preventing side reactions and unwanted polymerization.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2.0 hours[2]. Monitor the disappearance of the enamine starting material via TLC (Thin-Layer Chromatography) or LC-MS.

-

Quenching & Workup: Once complete, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Standardized workflow for enamine-based synthesis of trifluoromethylated pyrrolidones.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate action is required based on the GHS classification[8].

-

Skin Contact (H315): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention[4].

-

Eye Contact (H319): Rinse cautiously with water for several minutes (P305+P351+P338). Remove contact lenses if present and easy to do. Continue rinsing. This is critical to prevent severe ocular damage from the amine functionality[8].

-

Inhalation (H335): Move the affected individual to fresh air. If breathing is difficult, administer oxygen and consult a physician[7].

-

Spill Management: Do not flush with water initially, as this may spread the chemical and promote hydrolysis. Absorb the liquid with an inert material (e.g., vermiculite, dry sand, or specialized chemical absorbents) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area to disperse any accumulated vapors.

References

-

Title: Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate Source: LookChem URL: [Link]

-

Title: ethyl[4-hydroxy-1-methyl-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate Source: Molaid URL: [Link]

Sources

- 1. 870-85-9 CAS MSDS (Ethyl 3-(methylamino)-2-butenoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. ethyl [4-hydroxy-1-methyl-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate - CAS号 1225583-58-3 - 摩熵化学 [molaid.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS:870-85-9, ETHYL 3-METHYLAMINOCROTONATE-毕得医药 [bidepharm.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. 3-(甲基氨基)巴豆酸乙酯 - CAS号 870-85-9 - 摩熵化学 [molaid.com]

- 7. guidechem.com [guidechem.com]

- 8. Ethyl 3-Amino-2-methylbut-2-enoate|Research Chemical [benchchem.com]

- 9. canbipharm.com [canbipharm.com]

Methodological & Application

Ethyl 3-methylaminocrotonate in Hantzsch pyridine synthesis

Application Note: Ethyl 3-methylaminocrotonate in Hantzsch Pyridine Synthesis

Core Directive & Executive Summary

This guide details the precision use of Ethyl 3-methylaminocrotonate (CAS 870-85-9) in the modified Hantzsch synthesis.[1] Unlike the classical Hantzsch reaction which utilizes ammonia to generate N-H 1,4-dihydropyridines (DHPs) (e.g., Nifedipine), this reagent introduces a pre-functionalized N-methyl enamine moiety.

Strategic Value:

-

Regiocontrol: Enables the synthesis of unsymmetrical 1,4-dihydropyridines without the statistical mixtures common in one-pot, four-component reactions.

-

N-Alkylation: Provides direct access to N-methylated scaffolds, which exhibit distinct pharmacological profiles (e.g., MDR reversal agents) and oxidation behaviors (yielding pyridinium salts rather than neutral pyridines) compared to their N-H counterparts.

Chemo-Physical Profile

Reagent Identity: Ethyl 3-methylaminocrotonate Synonyms: Ethyl 3-(methylamino)but-2-enoate; N-Methyl-3-aminocrotonic acid ethyl ester.

| Property | Specification |

| CAS Number | 870-85-9 |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Appearance | Pale yellow liquid or low-melting solid |

| Boiling Point | ~105-110 °C (at 15 mmHg) |

| Solubility | Soluble in EtOH, MeOH, |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/ |

| Hazards | Corrosive (Skin/Eye), Irritant |

Mechanistic Insight & Logical Workflow

The use of Ethyl 3-methylaminocrotonate dictates a stepwise (3-component) approach to ensure structural integrity. A "one-pot" mixing of all reagents often leads to competitive hydrolysis of the enamine or scrambling of the ester groups.

The Pathway:

-

Knoevenagel Condensation: Formation of the electrophilic benzylidene acceptor.

-

Michael Addition: The nucleophilic

-carbon of Ethyl 3-methylaminocrotonate attacks the benzylidene. -

Cyclization: Intramolecular amine attack on the carbonyl.

-

Dehydration: Aromatization to the 1,4-DHP ring.

Caption: Convergent synthesis pathway for N-methyl-1,4-DHPs using Ethyl 3-methylaminocrotonate.

Detailed Protocol: Synthesis of Unsymmetrical N-Methyl-1,4-DHPs

Target: Synthesis of Ethyl Methyl 1,4-dihydro-1,2,6-trimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Analogue scaffold).

Phase 1: Preparation of Benzylidene Intermediate

Note: This step creates the electrophilic "acceptor" required for the enamine reaction.

-

Reactants: Combine 3-nitrobenzaldehyde (15.1 g, 100 mmol) and Methyl acetoacetate (11.6 g, 100 mmol) in Ethanol (100 mL).

-

Catalyst: Add Piperidine (0.5 mL) and Glacial Acetic Acid (0.5 mL).

-

Reaction: Stir at room temperature for 4–6 hours (or reflux for 2 hours if precipitation is slow).

-

Isolation: Cool to 0°C. Filter the precipitated solid (Benzylidene). Wash with cold ethanol.

-

QC Check: Verify disappearance of aldehyde peak (~10 ppm) via ¹H NMR.

Phase 2: Hantzsch Cyclization with Ethyl 3-methylaminocrotonate

Note: This is the critical step utilizing the specific reagent.

Materials:

-

Benzylidene Intermediate (from Phase 1): 10 mmol

-

Ethyl 3-methylaminocrotonate (CAS 870-85-9): 10 mmol (1.43 g)

-

Solvent: Ethanol (Absolute, 30 mL)

-

Catalyst: None required (Thermal) or

(5 mol%) for acceleration.

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Benzylidene intermediate in Ethanol.

-

Addition: Add Ethyl 3-methylaminocrotonate in one portion. The solution may turn deep yellow/orange.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the appearance of a fluorescent blue spot (characteristic of DHPs) under UV 365nm.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate solvent under reduced pressure to ~20% volume.

-

Crystallization: Add ice-cold water (10 mL) and scratch the flask walls to induce precipitation.

-

Refrigerate at 4°C for 12 hours.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) or Isopropanol.

Yield Expectation: 75–85%.

Quality Control & Validation

| Analytical Method | Expected Signal for N-Methyl DHP |

| ¹H NMR (CDCl₃) | N-Me Singlet: Distinct singlet at |

| ¹H NMR (C4-H) | Methine Proton: Singlet at |

| IR Spectroscopy | Absence of N-H: No broad band at 3300 cm⁻¹. Strong C=O ester bands at 1680–1700 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺: Molecular ion corresponding to parent mass. |

Troubleshooting & Optimization

-

Low Yield/Oiling Out: If the product forms an oil, dissolve in minimal EtOAc and triturate with Hexane or Diethyl Ether.

-

Oxidation Sensitivity: N-methyl DHPs are sensitive to light and air. Perform work-up quickly and store products in amber vials under Nitrogen.

-

Note: Intentional oxidation of these compounds (e.g., with DDQ or

) yields Pyridinium Salts , not neutral pyridines, due to the quaternary nitrogen.

-

-

Steric Hindrance: If using ortho-substituted benzaldehydes (e.g., 2-chlorobenzaldehyde), increase reflux time to 12+ hours or use microwave irradiation (100°C, 20 min).

Safety & Handling

Ethyl 3-methylaminocrotonate is an enamine and carries specific hazards:

-

Corrosive: Causes severe skin burns and eye damage.[2][3][4][5] Wear nitrile gloves, safety goggles, and a lab coat.

-

Hydrolysis: Decomposes in the presence of water/acid back to ethyl acetoacetate and methylamine. Keep bottles tightly sealed.

References

-

Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link

-

Stork, G., et al. (1963). "Enamine Alkylation and Acylation". Journal of the American Chemical Society, 85(2), 207–222. (Foundational enamine chemistry). Link

-

Lavilla, R. (2002). "Recent developments in the chemistry of dihydropyridines". Journal of the Chemical Society, Perkin Transactions 1, 1141-1156. (Review of DHP synthesis and reactivity). Link

-

PubChem. "Ethyl 3-aminocrotonate (Analogous Structure & Safety Data)". National Library of Medicine. Link

-

ChemicalBook. "Ethyl 3-methylaminocrotonate CAS 870-85-9 Properties". Link

Sources

Application Note: Regioselective Functionalization of Ethyl 3-Methylaminocrotonate: Ambident Reactivity with Electrophiles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Ethyl 3-methylaminocrotonate (CAS: 870-85-9) is a highly versatile secondary β-enamino ester. In pharmaceutical synthesis, it serves as a critical building block, most notably as a key intermediate in the synthesis of the broad-spectrum antiviral drug Arbidol (Umifenovir)[1].